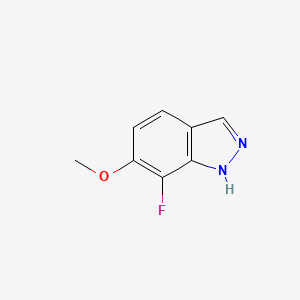

7-Fluoro-6-méthoxy-1H-indazole

Vue d'ensemble

Description

7-Fluoro-6-methoxy-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of fluorine and methoxy groups in the structure of 7-Fluoro-6-methoxy-1H-indazole enhances its chemical properties, making it a compound of interest in various scientific research fields.

Applications De Recherche Scientifique

Chemistry: 7-Fluoro-6-methoxy-1H-indazole is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, 7-Fluoro-6-methoxy-1H-indazole is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry: In the industrial sector, 7-Fluoro-6-methoxy-1H-indazole is used in the development of new materials and as a precursor in the synthesis of various chemical products .

Mécanisme D'action

Target of Action

Indazole-containing compounds have a wide variety of medicinal applications. They have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The exact mode of action can vary depending on the specific indazole derivative and its target. For example, some indazole derivatives inhibit the activity of certain enzymes, leading to therapeutic effects .

Biochemical Pathways

Indazole derivatives can interact with various biochemical pathways, depending on their specific targets. For instance, inhibitors of phosphoinositide 3-kinase δ can affect signaling pathways involved in cell growth and survival .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .

Result of Action

The molecular and cellular effects of indazole derivatives depend on their specific targets and modes of action. For example, inhibition of phosphoinositide 3-kinase δ can lead to reduced cell growth and proliferation .

Action Environment

The action, efficacy, and stability of indazole derivatives can be influenced by various environmental factors, including the presence of other drugs, the patient’s diet and lifestyle, and the specific characteristics of the disease being treated .

Analyse Biochimique

Biochemical Properties

7-Fluoro-6-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, 7-Fluoro-6-methoxy-1H-indazole can bind to proteins involved in DNA repair mechanisms, thereby influencing the cell’s ability to maintain genomic integrity .

Cellular Effects

The effects of 7-Fluoro-6-methoxy-1H-indazole on various cell types and cellular processes are profound. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting mitochondrial function and activating caspases, which are proteases involved in the execution phase of cell apoptosis . Furthermore, 7-Fluoro-6-methoxy-1H-indazole can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . These effects highlight its potential as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, 7-Fluoro-6-methoxy-1H-indazole exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the natural substrate, or non-competitive, where it binds to an allosteric site, causing conformational changes that reduce enzyme activity . Additionally, 7-Fluoro-6-methoxy-1H-indazole can influence gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-6-methoxy-1H-indazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 7-Fluoro-6-methoxy-1H-indazole can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and efflux pumps, which can reduce its efficacy . These findings underscore the importance of optimizing dosage and administration schedules in therapeutic applications.

Dosage Effects in Animal Models

The effects of 7-Fluoro-6-methoxy-1H-indazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These observations highlight the need for careful dose optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

7-Fluoro-6-methoxy-1H-indazole is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Phase I reactions involve oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . Phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione, which enhance the compound’s solubility and facilitate its excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, 7-Fluoro-6-methoxy-1H-indazole is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of 7-Fluoro-6-methoxy-1H-indazole is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is essential for its therapeutic efficacy and specificity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Transition Metal Catalyzed Reactions: One common method involves the use of copper (II) acetate as a catalyst.

Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization to form the indazole ring.

Metal-Free Reactions: These reactions often involve the use of hydrazine derivatives and aldehydes or ketones to form the indazole ring without the need for metal catalysts.

Industrial Production Methods: Industrial production of 7-Fluoro-6-methoxy-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 7-Fluoro-6-methoxy-1H-indazole can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the indazole ring .

Comparaison Avec Des Composés Similaires

6-Fluoro-1H-indazole: Similar in structure but lacks the methoxy group.

7-Methoxy-1H-indazole: Similar in structure but lacks the fluorine group.

1H-indazole: The parent compound without any substituents.

Uniqueness: The presence of both fluorine and methoxy groups in 7-Fluoro-6-methoxy-1H-indazole makes it unique compared to its analogs. These substituents enhance its chemical stability, biological activity, and binding affinity to molecular targets, making it a compound of significant interest in various research fields .

Activité Biologique

7-Fluoro-6-methoxy-1H-indazole is a synthetic compound belonging to the indazole family, notable for its unique structural features that include a fused five-membered and six-membered ring containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 166.15 g/mol

- Structural Characteristics : The presence of a fluorine atom at the seventh position and a methoxy group at the sixth position enhances its reactivity and biological activity compared to other indazole derivatives.

The biological activity of 7-fluoro-6-methoxy-1H-indazole is largely attributed to its interaction with various enzymes and proteins. Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which can influence cellular functions such as proliferation and apoptosis.

Key Molecular Targets

- Kinases : Inhibits protein kinases, potentially affecting pathways related to cancer progression.

- Apoptosis Regulators : Modulates proteins such as Bcl-2 and Bax, influencing apoptotic processes in cancer cells .

Antitumor Activity

Recent studies have highlighted the anticancer potential of 7-fluoro-6-methoxy-1H-indazole. It has demonstrated significant antiproliferative effects against various cancer cell lines:

The compound's ability to induce apoptosis has been confirmed through assays that measure the expression of apoptosis-related proteins. For instance, it decreases Bcl-2 levels while increasing Bax levels, suggesting a shift towards pro-apoptotic signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, 7-fluoro-6-methoxy-1H-indazole has shown promise as an antimicrobial agent. Its structural characteristics may enhance its ability to interact with microbial targets, although specific data on its efficacy against particular pathogens are still under investigation.

Case Studies

-

K562 Cell Line Study :

- Objective : Evaluate the antitumor activity of 7-fluoro-6-methoxy-1H-indazole.

- Methodology : K562 cells were treated with varying concentrations of the compound.

- Results : The compound induced apoptosis with total rates increasing significantly at higher concentrations (10 µM: 9.64%, 12 µM: 16.59%, 14 µM: 37.72%) .

- Cell Cycle Analysis :

Propriétés

IUPAC Name |

7-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLHMSYWXQQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427438-32-1 | |

| Record name | 7-fluoro-6-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.